N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is a synthetic compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 typically involves the reaction of 4-Chloro-3-sulfamoylbenzoyl chloride with 2-methylindoline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of inert atmospheres and specific temperature controls to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure the compound is produced efficiently and with high purity. The use of automated systems helps in maintaining consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include specific temperature and pH controls .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid: Similar in structure but with different functional groups.
N-(4-Chloro-3-sulfamoylbenzoyl)-L-threonine: Another compound with a similar core structure but different side chains
Uniqueness
N-(4-Chloro-3-sulfamoylbenzoyl)-2-methylindoline-d3 is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C16H15ClN2O3S |
---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2-chloro-5-[2-(trideuteriomethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-8-11-4-2-3-5-14(11)19(10)16(20)12-6-7-13(17)15(9-12)23(18,21)22/h2-7,9-10H,8H2,1H3,(H2,18,21,22)/i1D3 |
InChI-Schlüssel |
WOUDRMJGGMLPFR-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Kanonische SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.